5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique pyrazinyl substituent. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals. The compound's structure includes a pyrazine ring and an oxadiazole moiety, which contribute to its chemical properties and reactivity.
The compound is classified under the oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. It is identified by its Chemical Abstracts Service (CAS) number 717848-18-5 and has been synthesized through various chemical methods involving amidoximes and acid chlorides.
The synthesis of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine typically involves the reaction of amidoximes with acid chlorides. This method allows for the formation of the oxadiazole ring through cyclization reactions. Specific conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product.
One common approach involves:
The molecular formula of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine is . The structure features:
The compound's molecular weight is approximately 165.14 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its structural characteristics, confirming the presence of functional groups like amines and heterocycles.
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can participate in various chemical reactions typical of oxadiazoles:
The reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and selectivity in these transformations.
The biological activity of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors. The mechanism often includes:
Studies have shown that derivatives of oxadiazoles can exhibit significant antimicrobial and anticancer activities through mechanisms involving apoptosis induction or inhibition of cell proliferation .
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine typically appears as a crystalline solid. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits moderate stability under standard laboratory conditions but may decompose under extreme conditions .
5-Pyrazin-2-y1 -1,2,4 -oxadiazol -3 -amine has potential applications in:
Research continues to explore its efficacy and applications across different fields, emphasizing its versatility as a chemical entity in scientific research .
The construction of the 1,2,4-oxadiazole ring system represents a critical step in synthesizing 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine. TBAF-mediated cyclodehydration has emerged as a benchmark method, enabling room-temperature ring closure of O-acylamidoxime intermediates with catalytic efficiency (0.1–1.4 eq TBAF in THF, 1–16 hours). This approach achieves yields exceeding 85% while preserving thermosensitive functional groups, making it indispensable for pharmaceutical applications where harsh conditions would degrade substrates [2]. Alternative cyclization methods include:
Table 1: Comparative Analysis of Cyclization Methods
Method | Conditions | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|---|
TBAF-mediated | RT, THF | 85–98% | 1–16 h | Ambient temperature compatibility |
PTSA-ZnCl₂ catalysis | 80°C, toluene | 70–85% | 4–8 h | Broad nitrile substrate scope |
Oxidative (Fe(NO₃)₃) | 60°C, DCM | 65–80% | 3–6 h | No pre-functionalized substrates |
Microwave (solvent-free) | 150°C, neat | 75–90% | 10–20 min | Rapid reaction kinetics |
Hydrazide intermediates serve as pivotal precursors for constructing the 1,2,4-oxadiazole scaffold. Carbohydrazide formation via nucleophilic addition of hydrazides to dodecyl isocyanate achieves near-quantitative yields (67–98%), providing linear precursors for subsequent cyclization [3] [10]. Cyclodehydration protocols employing p-toluenesulfonyl chloride (3 eq) and triethylamine (5 eq) in dichloromethane convert these intermediates into 1,2,4-oxadiazoles, though yields vary significantly (41–100%) based on substituent electronics. Heteroaromatic hydrazides (e.g., pyridazine, pyrazine) typically exhibit reduced cyclization efficiency (<60%) due to coordination-induced side reactions [3]. Solid-phase approaches using HMPB-BHA resin under Mitsunobu conditions enable traceless cleavage of oxadiazolones, facilitating parallel synthesis of analogs without carboxy activation [7].
Table 2: Hydrazide Intermediates in Oxadiazole Synthesis
Hydrazide Type | Cyclization Agent | Yield Range | Challenges |
---|---|---|---|
Aryl hydrazides | TsCl, TEA (DCM) | 41–100% | Low yields with electron-deficient rings |
Heteroaromatic (pyrazine) | TsCl, TEA (DCM) | 45–68% | Coordination side reactions |
Solid-supported | DIAD, PPh₃ (resin) | 75–92% | Requires specialized resin handling |
The incorporation of pyrazine at the C5 position of the oxadiazole ring enhances pharmacological relevance by introducing hydrogen-bond acceptors and modulating electronic properties. Two principal strategies dominate:
Electronic effects significantly influence reactivity: electron-deficient pyrazines (e.g., 2,5-dicyanopyrazine) accelerate amidoxime formation but necessitate reduced temperatures (0–5°C) to suppress over-reaction. Hybrid molecules combining pyrazinyl-oxadiazoles with antimicrobial pharmacophores demonstrate enhanced bioactivity, validating this functionalization strategy [6] [10].
Table 3: Substrate Scope for Pyrazine Integration
Pyrazine Precursor | Method | Yield | Application Context |
---|---|---|---|
Pyrazine-2-carbonitrile | Amidoxime route | 80–92% | Antitubercular hybrids (MIC 1.56 µg/mL) |
3-Iodopyrazine | Sonogashira coupling | 50–70% | Solid-phase diversification |
2-Cyanopyrazine-N-oxide | Nucleophilic addition | 65–78% | Electrophilic activation strategies |
N-Functionalization at the 3-amine position tailors physicochemical properties and bioactivity. Alkylating agents (e.g., 1-bromododecane, methyl iodide) react selectively with the oxadiazole nitrogen under mild basic conditions (K₂CO₃/DMF, 60°C), generating N-alkyl derivatives in 68–89% yields. Linear alkyl chains (C₁₂) enhance lipophilicity (logP +2.5), correlating with improved antimicrobial potency against S. aureus and E. coli [3] [10]. Key considerations include:
Notably, N-dodecyl derivatives exhibit 4-fold lower IC₅₀ values against acetylcholinesterase versus rivastigmine, demonstrating the therapeutic impact of strategic alkylation [10].
Synthetic routes to 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine diverge into one-pot cascades versus multi-step sequences, each with distinct advantages:
Hybrid one-pot systems using aprotic bipolar solvents (DMSO) with inorganic bases (Cs₂CO₃) have emerged as optimized compromises, enabling direct conversion of amidoximes and carboxylic acids into oxadiazoles at 25°C in 18 hours (82–88% yield). This method eliminates O-acylamidoxime isolation while maintaining compatibility with acid-labile pyrazine N-oxides [2].
Table 4: Synthesis Route Efficiency Analysis
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1